{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol is a chemical compound known for its unique structure and properties. It is an epoxide derivative with a phenyl group substituted with a methyl and a 2-methylpropoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol typically involves the reaction of 4-methyl-2-(2-methylpropoxy)phenyl with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxirane}: Similar structure but lacks the methanol group.
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]ethanol}: Similar structure but lacks the epoxide ring.
Uniqueness
The presence of both the epoxide ring and the methanol group in {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol makes it unique.
Eigenschaften
CAS-Nummer |
88010-79-1 |
---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
[2-[4-methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-16-13-6-11(3)4-5-12(13)14(8-15)9-17-14/h4-6,10,15H,7-9H2,1-3H3 |
InChI-Schlüssel |
ZKYVUFXMPSROAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2(CO2)CO)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.